

Spectroscopic Analysis of Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide

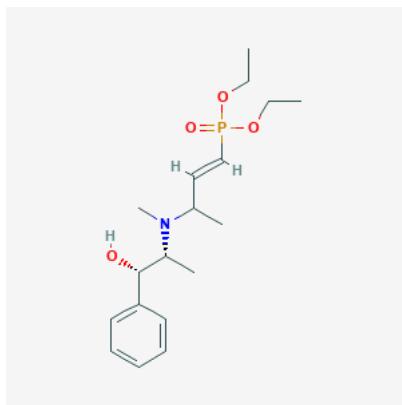
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(morpholin-3-yl)acetate*

Cat. No.: B1279698

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Ethyl 2-(morpholin-3-yl)acetate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the analysis of this and structurally related molecules.

Chemical Structure

Compound Name: **Ethyl 2-(morpholin-3-yl)acetate** CAS Number: 81684-84-6[1] Molecular Formula: C₈H₁₅NO₃[1] Molecular Weight: 173.21 g/mol [1] Structure:

Figure 1. Chemical Structure of **Ethyl 2-(morpholin-3-yl)acetate**

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-(morpholin-3-yl)acetate**. These predictions are based on established principles of NMR, IR, and MS and are intended to guide the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.15	q	2H	-O-CH ₂ -CH ₃
~3.9 - 3.7	m	2H	Morpholine H (position 5)
~3.6 - 3.4	m	1H	Morpholine H (position 3)
~3.2 - 3.0	m	1H	Morpholine H (position 2)
~2.9 - 2.7	m	1H	Morpholine H (position 2)
~2.6 - 2.4	m	2H	-CH ₂ -COO-
~2.0 (broad)	s	1H	NH
~1.25	t	3H	-O-CH ₂ -CH ₃

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~172	C	C=O (Ester)
~68	CH ₂	Morpholine C (position 5)
~61	CH ₂	-O-CH ₂ -CH ₃
~50	CH	Morpholine C (position 3)
~46	CH ₂	Morpholine C (position 2)
~45	CH ₂	Morpholine C (position 6)
~40	CH ₂	-CH ₂ -COO-
~14	CH ₃	-O-CH ₂ -CH ₃

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch
2980-2850	Strong	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
1250-1050	Strong	C-O Stretch (Ester and Ether)
~1120	Strong	C-N Stretch

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Ion Type
174.11	[M+H] ⁺
196.10	[M+Na] ⁺
86.06	[M-CH ₂ COOEt+H] ⁺

Experimental Protocols

The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like **Ethyl 2-(morpholin-3-yl)acetate**.

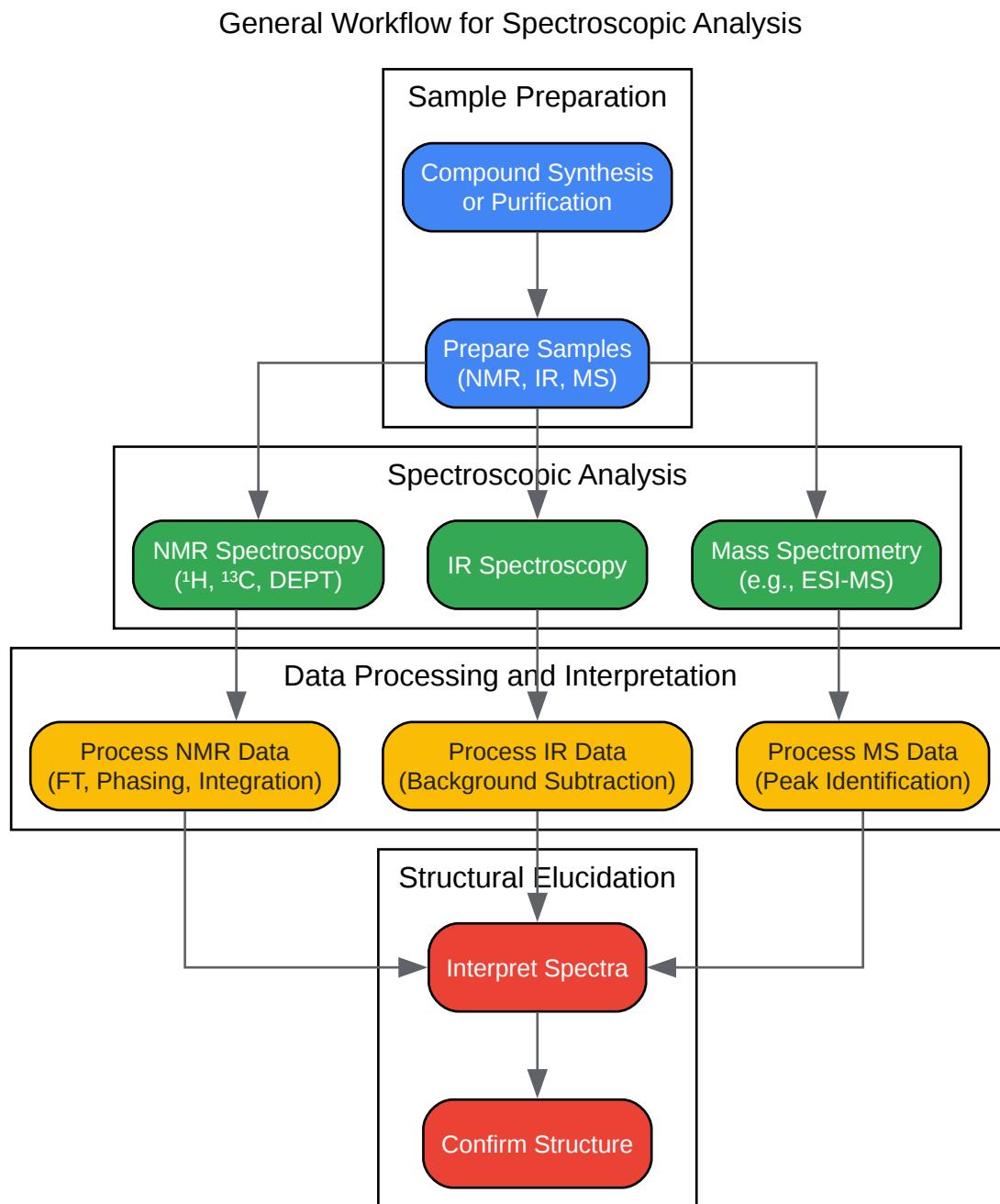
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[2]^[3] To ensure accurate chemical shift referencing, the solvent may contain a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.^[3] For a sufficient signal-to-noise ratio, 8 to 16 scans are typically co-added.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm). Integrate the signals to determine the relative number of protons.^[2]
- Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.^[4]
- Instrument Setup: The instrument is set up similarly to ^1H NMR, with locking and shimming.
- Data Acquisition: A standard ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.^{[4][5]} A wider spectral width (e.g., 0-220 ppm) is used.^[5] Due to the lower sensitivity and longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.^{[4][6]} DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.^[5]
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).^[7]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).^[8]
 - Solid Film: For a solid sample, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.^[9]


- KBr Pellet: Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.[10]
- Data Acquisition: Place the sample in the IR spectrometer. Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically around 10-100 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11] High concentrations should be avoided to prevent detector saturation and contamination.[11] It is crucial that the sample is free of non-volatile salts.[11]
- Ionization: The sample solution is introduced into the mass spectrometer. For a molecule like **Ethyl 2-(morpholin-3-yl)acetate**, a soft ionization technique such as Electrospray Ionization (ESI) is suitable.[12] ESI generates charged molecules with minimal fragmentation, typically producing protonated molecules $[\text{M}+\text{H}]^+$.[13]
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[14]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative intensity versus m/z . High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. rsc.org [rsc.org]
- 8. webassign.net [webassign.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. amherst.edu [amherst.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279698#spectroscopic-data-of-ethyl-2-morpholin-3-yl-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com